2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS No.:
Cat. No.: VC15131598
Molecular Formula: C27H25ClN4O3
Molecular Weight: 489.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25ClN4O3 |
|---|---|
| Molecular Weight | 489.0 g/mol |
| IUPAC Name | 2-(4-butoxyphenyl)-5-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C27H25ClN4O3/c1-3-4-14-34-22-10-8-19(9-11-22)23-16-25-27(33)31(12-13-32(25)30-23)17-24-18(2)35-26(29-24)20-6-5-7-21(28)15-20/h5-13,15-16H,3-4,14,17H2,1-2H3 |
| Standard InChI Key | YDJWAJWZRUPOIY-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC(=CC=C5)Cl)C |
Introduction
The compound 2-(4-butoxyphenyl)-5-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic organic molecule that combines pyrazolo[1,5-a]pyrazine and oxazole scaffolds with functionalized phenyl groups. Such compounds are of significant interest in medicinal chemistry due to their potential bioactivity, particularly in targeting enzymatic pathways and receptor systems. This article provides an in-depth exploration of the compound's structural features, synthesis, biological relevance, and potential applications.
Structural Overview
The molecular structure of the compound integrates multiple pharmacologically relevant moieties:
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Pyrazolo[1,5-a]pyrazine Core: A bicyclic nitrogen-containing heterocycle known for its role in modulating enzymatic activity and receptor binding.
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Oxazole Ring: A five-membered heterocyclic ring containing oxygen and nitrogen, often associated with antimicrobial and anti-inflammatory properties.
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Substituted Phenyl Groups:
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A 4-butoxyphenyl group contributes lipophilicity and enhances membrane permeability.
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A 3-chlorophenyl group adds electron-withdrawing properties, potentially influencing binding affinity to biological targets.
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Synthesis Pathway
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Pyrazolo[1,5-a]pyrazine Core:
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Cyclization reactions involving hydrazine derivatives and α-diketones or related precursors.
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Oxazole Ring Construction:
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Typically achieved through cyclodehydration of α-hydroxy ketones or amides.
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Substitution Reactions:
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Introduction of the butoxyphenyl and chlorophenyl groups via nucleophilic aromatic substitution or coupling reactions.
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Biological Relevance
Compounds with similar scaffolds have demonstrated diverse biological activities:
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Enzyme Inhibition:
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Antimicrobial Properties:
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Potential GABA Modulation:
Potential Applications
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Pharmaceutical Development:
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The compound's structural features suggest potential as a lead molecule for drug discovery targeting inflammatory diseases, microbial infections, or neurological disorders.
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Material Science:
Research Gaps and Future Directions
While structurally intriguing, no specific studies on this exact compound were identified in available literature. Future research should focus on:
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Biological Assays: Screening for antimicrobial, anticancer, or enzyme-inhibitory activity.
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Toxicological Studies: Evaluating safety profiles for pharmaceutical use.
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Synthetic Optimization: Developing more efficient routes for large-scale production.
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